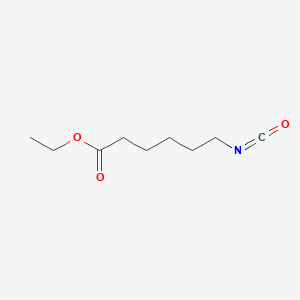

Ethyl 6-isocyanatohexanoate

説明

Contextual Significance in Organic Chemistry

In the realm of organic chemistry, Ethyl 6-isocyanatohexanoate serves as a crucial intermediate for creating a variety of organic molecules. The isocyanate group is particularly noteworthy for its ability to react with nucleophiles such as alcohols and amines, forming urethane (B1682113) and urea (B33335) linkages, respectively. google.comlibretexts.org This reactivity is fundamental to its role in the synthesis of many targeted compounds. A common synthetic route to produce this compound involves the reaction of ethyl 6-aminohexanoate (B3152083) hydrochloride with phosgene (B1210022). alkalisci.comchemdad.comsigmaaldrich.comdv-expert.org

Interdisciplinary Relevance in Materials and Life Sciences

The significance of this compound extends beyond traditional organic chemistry into the interdisciplinary fields of materials science and life sciences. In materials science, it is utilized in the development of polymers and for surface modification. In the life sciences, its reactivity is harnessed for bioconjugation, the process of linking molecules to biological entities like proteins. For instance, it has been used in the synthesis of 1-(5-ethoxycarbonylpentylcarbamoyl)-5-fluorouracil. alkalisci.comchemdad.comlookchem.com

Physicochemical Properties of this compound

The physical and chemical characteristics of this compound are well-documented, providing a foundation for its application in various synthetic procedures.

| Property | Value |

| CAS Number | 5100-36-7 sigmaaldrich.comchemdad.comsigmaaldrich.comlookchem.comcookechem.comscbt.comabcr.comalfa-chemistry.combldpharm.comlabnovo.com |

| Molecular Formula | C9H15NO3 sigmaaldrich.comlookchem.comcookechem.comscbt.comabcr.combldpharm.com |

| Molecular Weight | 185.22 g/mol sigmaaldrich.comchemdad.comsigmaaldrich.comcookechem.comscbt.comabcr.combldpharm.com |

| Boiling Point | 253 °C (lit.) sigmaaldrich.comalkalisci.comchemdad.comsigmaaldrich.comlookchem.comcookechem.comabcr.comlabnovo.comaksci.comsigmaaldrich.com |

| Density | 1.032 g/mL at 25 °C (lit.) windows.netsigmaaldrich.comalkalisci.comchemdad.comsigmaaldrich.comlookchem.comcookechem.comabcr.comaksci.comsigmaaldrich.com |

| Refractive Index | n20/D 1.439 (lit.) sigmaaldrich.comalkalisci.comchemdad.comsigmaaldrich.comlookchem.comcookechem.comaksci.comsigmaaldrich.com |

| Flash Point | >230 °F chemdad.comlookchem.comcookechem.com |

| Storage Temperature | 2-8°C sigmaaldrich.comalkalisci.comchemdad.comsigmaaldrich.comlookchem.comcookechem.combldpharm.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 6-isocyanatohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-13-9(12)6-4-3-5-7-10-8-11/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLBSYCOBSMTMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392535 | |

| Record name | Ethyl 6-isocyanatohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5100-36-7 | |

| Record name | Ethyl 6-isocyanatohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-isocyanatohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Ethyl 6-Isocyanatohexanoate

The conventional methods for synthesizing this compound are centered around the use of phosgene (B1210022) or the development of routes that circumvent its use.

Phosgenation Route

The most established industrial method for the production of isocyanates is the phosgenation process. acs.orgnih.gov For this compound, this involves the reaction of its corresponding amine precursor, ethyl 6-aminohexanoate (B3152083) hydrochloride, with phosgene (COCl₂). alkalisci.comchemdad.com This method is effective and widely used for large-scale production of various isocyanates like MDI and TDI. acs.org The reaction first forms a carbamoyl (B1232498) chloride, which is then thermally dehydrochlorinated to yield the isocyanate. universiteitleiden.nl However, the high toxicity of phosgene and the corrosive nature of the hydrogen chloride (HCl) byproduct present significant safety and environmental hazards, necessitating specialized handling and equipment. acs.orgresearchgate.net

Non-Phosgenation Routes

Growing environmental and safety concerns have spurred the development of non-phosgene routes for isocyanate synthesis. acs.orgnih.gov These methods represent a significant step towards more environmentally benign chemical production. Key non-phosgene pathways include:

Thermal Decomposition of Carbamates: This is the most promising non-phosgene route. researchgate.netgoogle.com In this two-step process, an amine is first converted into a carbamate (B1207046), which is then thermally decomposed (cracked) to yield the isocyanate and an alcohol. acs.orguniversiteitleiden.nl This method avoids the use of chlorine-based reagents, simplifying purification and improving product quality. acs.org

Reductive Carbonylation: This approach involves the reaction of nitro compounds with carbon monoxide (CO) to form isocyanates. acs.orgresearchgate.net It can be a direct, one-step process, but often requires forcing conditions. researchgate.netscg.ch An indirect, two-step method, where the nitro compound is first converted to a carbamate and then thermally cracked, is also common. universiteitleiden.nlscg.ch

Oxidative Carbonylation: In this method, a primary amine reacts with carbon monoxide in the presence of an oxidant, such as molecular oxygen, to produce the isocyanate. acs.orgnih.govchinesechemsoc.org Palladium-catalyzed oxidative carbonylation is a well-studied pathway. chinesechemsoc.orgmdpi.com

Dimethyl Carbonate (DMC) and Urea (B33335) Methods: These routes use less hazardous reagents to form carbamate intermediates, which are then decomposed to isocyanates. acs.orgnih.gov The urea method is particularly attractive as it can achieve "zero emission" synthesis, with byproducts being recyclable into the initial steps. acs.org The reaction of an amine with dimethyl carbonate can also produce the corresponding carbamate. researchgate.net

The choice of synthetic pathway dictates the necessary precursor compounds for producing this compound.

For the phosgenation route , the essential precursor is ethyl 6-aminohexanoate or its hydrochloride salt. alkalisci.comchemdad.comchemicalbook.com This amino ester provides the core chemical structure which is converted to the isocyanate functional group.

For non-phosgene routes , the precursors are more varied:

Ethyl 6-aminohexanoate is the precursor for oxidative carbonylation, as well as for the initial step in the dimethyl carbonate and urea methods to form the carbamate intermediate. acs.orgnih.govchinesechemsoc.org

Ethyl 6-nitrohexanoate would be the logical starting material for the reductive carbonylation pathway. acs.orgresearchgate.net

N-substituted carbamates , derived from ethyl 6-aminohexanoate, are the direct precursors for the thermal decomposition route. researchgate.netresearchgate.net For example, reacting ethyl 6-aminohexanoate with an alcohol and a carbonyl source (like CO or CO₂) would form the necessary carbamate intermediate. researchgate.net

The following table summarizes the primary precursors for the synthesis of this compound.

| Synthetic Route | Primary Precursor Compound | Key Reagents |

| Phosgenation | Ethyl 6-aminohexanoate hydrochloride | Phosgene (COCl₂) |

| Thermal Decomposition | Ethyl N-(6-ethoxycarbonylhexyl)carbamate | Heat, Catalyst |

| Reductive Carbonylation | Ethyl 6-nitrohexanoate | Carbon Monoxide (CO), Catalyst |

| Oxidative Carbonylation | Ethyl 6-aminohexanoate | Carbon Monoxide (CO), Oxidant, Catalyst |

| Dimethyl Carbonate Method | Ethyl 6-aminohexanoate | Dimethyl Carbonate (DMC), Catalyst |

| Urea Method | Ethyl 6-aminohexanoate | Urea, Alcohol, Catalyst |

Advanced Synthetic Approaches and Innovations

Research into isocyanate synthesis is increasingly focused on improving efficiency, safety, and sustainability through the use of advanced catalytic systems and the application of green chemistry principles.

Catalysts are crucial for enhancing the efficiency and selectivity of both phosgene and, more significantly, non-phosgene routes.

Catalysis in Reductive Carbonylation: Homogeneous transition metal catalysts, including palladium (Pd), rhodium (Rh), ruthenium (Ru), and platinum (Pt) complexes, are primarily used for the reductive carbonylation of nitro compounds. acs.orgresearchgate.net However, recycling these homogeneous catalysts can be challenging. acs.org Research has focused on developing more robust systems, such as palladium catalysts with phenanthroline ligands, to improve catalyst-to-substrate ratios and maintain high selectivity. scg.ch

Catalysis in Oxidative Carbonylation: Palladium-based catalysts are also prominent in the oxidative carbonylation of amines. chinesechemsoc.orgmdpi.com The catalytic cycle involves the reduction of Pd(II) to Pd(0), which must be re-oxidized to sustain the reaction. mdpi.com Co-catalysts, often metal salts like FeCl₃, can act as electron transfer mediators, improving the efficiency of the primary catalyst. mdpi.com

Catalysis in Carbamate Decomposition: The thermal cleavage of carbamates to isocyanates is often facilitated by catalysts to lower the required temperature and minimize side reactions. researchgate.net A range of catalysts have been explored, including single-component metal catalysts like zinc compounds, which are noted for their high activity and cost-effectiveness. acs.orgresearchgate.net Composite catalysts, such as Bi₂O₃/Fe₂O₃, have also shown high efficacy. acs.org Acid catalysts like montmorillonite (B579905) K-10 are also effective. researchgate.net

The table below presents examples of catalytic systems used in various non-phosgene isocyanate synthesis routes.

| Synthetic Route | Catalyst Type | Examples | Key Findings |

| Reductive Carbonylation | Homogeneous Transition Metal | Pd, Rh, Ru, Pt complexes acs.orgresearchgate.net | Active for converting nitro compounds but recycling can be difficult. acs.org |

| Oxidative Carbonylation | Palladium-based | PdCl₂/CuCl₂, Heterogeneous Pd catalysts (Pd@ZrO₂, Pd@CeO₂) mdpi.comrsc.org | Support materials can suppress side reactions and improve yield. rsc.org |

| Carbamate Synthesis (DMC route) | Metal Acetates | Zinc Acetate (Zn(OAc)₂) nih.gov | Highly efficient for carbamate synthesis from diamines and DMC, with yields up to 98.9%. nih.gov |

| Carbamate Decomposition | Metal Oxides, Ionic Liquids | Bi₂O₃/Fe₂O₃, ZnO, Montmorillonite K-10 acs.orgresearchgate.net | Lowers decomposition temperature and can improve isocyanate yield. Ionic liquids can act as stable media and co-catalysts. acs.org |

The development of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy use, and avoid hazardous substances. mlsu.ac.invapourtec.com

Prevention of Waste: The primary driver for non-phosgene routes is the prevention of hazardous waste associated with phosgene and HCl. acs.orgnih.gov Routes like the urea method are designed for a circular process where byproducts are reused. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials into the final product. acs.org Catalytic routes, such as the 100% atom-economic hydrogenation of a ketone, are superior to stoichiometric reactions that generate byproducts. acs.org

Less Hazardous Chemical Syntheses: This principle is exemplified by the move away from highly toxic phosgene to less hazardous alternatives like dimethyl carbonate or carbon dioxide. acs.orgnih.govresearchgate.net

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are required in smaller amounts and can be recycled, reducing waste and energy consumption. mlsu.ac.inacs.org The catalytic systems discussed in section 2.2.1 are central to greener isocyanate production.

Use of Renewable Feedstocks & C1 Sources: A key area of innovation is the use of carbon dioxide (CO₂) as a renewable and sustainable C1 building block. acs.org CO₂ can be used to produce precursors like methyl formate (B1220265) or can react directly with amines to form carbamates, which are then converted to isocyanates. researchgate.netrsc.orgresearchgate.net This approach contributes to a circular carbon economy.

Design for Energy Efficiency: Green chemistry encourages conducting reactions at ambient temperature and pressure to minimize energy requirements. mlsu.ac.in The development of highly active catalysts that allow for lower reaction temperatures in processes like carbamate decomposition directly addresses this principle. acs.orgresearchgate.net

The application of these principles is not only environmentally beneficial but also leads to more efficient and economically viable manufacturing processes for chemicals like this compound.

Reactivity and Reaction Mechanisms of the Isocyanate Moiety

Nucleophilic Addition Reactions

Nucleophilic addition is a primary reaction pathway for isocyanates. masterorganicchemistry.comyoutube.com The addition of a nucleophile to the carbonyl carbon of the isocyanate group leads to the formation of a tetrahedral intermediate, which then rearranges to form a stable product. youtube.com

The reaction between an isocyanate and an alcohol results in the formation of a urethane (B1682113) linkage. This reaction is a cornerstone of polyurethane chemistry. nih.gov The catalyst-free formation of a urethane bond proceeds through a concerted mechanism where a reactant complex is initially formed between the isocyanate and the alcohol. nih.gov In the transition state, the N=C=O group bends, which activates the carbon for the formation of a new C-O bond, while the H-O bond of the alcohol breaks and a new N-H bond forms to yield the urethane. nih.gov

The general mechanism for urethane formation is as follows:

Step 1: Nucleophilic attack. The oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group.

Step 2: Proton transfer. A proton is transferred from the hydroxyl group to the nitrogen atom of the isocyanate, resulting in the formation of the urethane.

This reaction can be catalyzed by various compounds, including nitrogen-containing catalysts, which can significantly decrease the reaction's activation energy. nih.govresearchgate.net For instance, the reaction of ethyl 2,6-diisocyanato hexanoate (B1226103) with a diol can be accelerated using catalysts like stannous 2-ethyl hexanoate or dibutyl tin octonoate. google.com

| Reactants and Products in Urethane Formation | |

|---|---|

| Reactants | Product |

| Ethyl 6-isocyanatohexanoate | Polyurethane |

| Polyol (e.g., Polycaprolactone diol) |

Isocyanates readily react with primary and secondary amines to form urea (B33335) derivatives. This reaction is generally faster than the reaction with alcohols. The high reactivity of amines towards isocyanates makes this a highly efficient method for creating urea linkages. organic-chemistry.org

The mechanism for urea formation is analogous to urethane formation:

Step 1: Nucleophilic attack. The nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate.

Step 2: Proton transfer. A proton is transferred from the amine to the nitrogen of the isocyanate, yielding a substituted urea.

A facile and sustainable method for synthesizing unsymmetrical ureas involves the "on-water" reaction of isocyanates with amines, where product isolation is simplified to filtration. organic-chemistry.org

Cyclization Reactions Involving the Isocyanate Group

While less common than addition reactions, the isocyanate group in molecules like this compound can potentially undergo cyclization reactions, particularly in the presence of other functional groups within the same molecule or with external reagents that can facilitate ring formation. For instance, ethyl benzimidate hydrochloride can react in a process that involves cyclization. dv-expert.org

Polymerization Kinetics and Mechanisms

This compound is a key monomer in the synthesis of various polymers, most notably polyurethanes. Its bifunctional nature allows it to act as a building block, connecting other monomer units to form long polymer chains. google.comgoogle.com

Polyurethanes are typically synthesized by reacting di- or polyisocyanates with polyols. nih.gov this compound can be used to create isocyanate-terminated prepolymers. enpress-publisher.comijert.org These prepolymers are formed by reacting a polyol with an excess of a diisocyanate. researchgate.netgoogle.com The resulting prepolymer, which has reactive isocyanate end groups, can then be further reacted with a chain extender, such as a diol or diamine, to build high-molecular-weight polyurethane chains. researchgate.net

The kinetics of polyurethane formation are influenced by factors such as the concentration of reactants and the presence of catalysts. researchgate.net The reaction time, for example, affects the viscosity, molecular weight, and curing time of the resulting prepolymer. ijert.org

| Key Parameters in Polyurethane Synthesis | ||

|---|---|---|

| Parameter | Effect | Reference |

| NCO/OH Ratio | Impacts viscosity and final properties of the polymer. | mdpi.com |

| Catalyst | Accelerates the reaction between the isocyanate and polyol. | nih.govgoogle.com |

| Reaction Time | Influences molecular weight and viscosity of the prepolymer. | ijert.org |

The urethane and urea groups formed from the reactions of this compound are capable of forming strong hydrogen bonds. These non-covalent interactions can lead to the formation of supramolecular polymers, where individual polymer chains are held together by these hydrogen bonds. google.comgoogle.com This self-assembly process can result in materials with unique properties, such as high thermal sensitivity and self-healing capabilities. nih.govresearchgate.netnih.gov

In these systems, quadruple hydrogen bonding units can be incorporated into the polymer backbone, leading to strong and directional physical interactions between polymer chains. google.comgoogle.com The formation of these supramolecular structures is a dynamic process, and the properties of the resulting material can be tuned by controlling the strength and number of these hydrogen bonding interactions. rsc.org

Applications in Polymer and Advanced Materials Science

Development of Polyurethane-Based Materials

The isocyanate group in ethyl 6-isocyanatohexanoate is highly reactive towards nucleophiles such as alcohols, amines, and water. This reactivity is the foundation of polyurethane chemistry, where the reaction between a diisocyanate and a polyol leads to the formation of a polyurethane polymer.

Elastomers and Foams

Polyurethane elastomers are known for their flexibility, high elasticity, and chemical resistance. mdpi.com The properties of these materials can be tailored by carefully selecting the polyol and isocyanate components. This compound can be incorporated into polyurethane elastomer formulations to modify their properties. For instance, its linear aliphatic chain can impart flexibility to the polymer backbone. Polyurethane elastomers find use in applications requiring high mechanical strength and durability, such as protective layers against impacts. mdpi.com

Polyurethane foams, both rigid and flexible, are another major class of materials derived from isocyanates. While specific research detailing the use of this compound in foam production is not prevalent in the provided search results, the fundamental chemistry allows for its potential use. The ester group could also be susceptible to hydrolysis, which could be a factor in the long-term stability of the resulting foam.

Coatings, Adhesives, and Sealants

Polyurethane-based coatings, adhesives, and sealants (CASE) represent a significant and growing market due to their durability, strong bonding capabilities, and versatility. americanchemistry.comspecialchem.com Polyurethane coatings enhance the appearance and lifespan of products by providing high gloss, color retention, and resistance to scratches and corrosion. americanchemistry.com They are used in demanding applications such as automotive finishes and protective coatings for construction and aerospace components. americanchemistry.comspecialchem.com

Polyurethane adhesives are valued for their strong and tough bonds, high peel strength, and resistance to chemicals and environmental factors. specialchem.com They can be formulated to exhibit a wide range of properties, making them suitable for applications from footwear assembly to automotive interiors and construction. americanchemistry.comspecialchem.com The versatility of polyurethane chemistry allows for the creation of custom adhesives with specific physical and chemical characteristics. americanchemistry.com

Polyurethane sealants provide robust, water-resistant seals for applications in road repair, plumbing, and construction. americanchemistry.comakfix.com They are known for their excellent stress recovery, allowing them to maintain their shape after being stretched or compressed. americanchemistry.com

The incorporation of this compound into these formulations can introduce specific properties. The ethyl ester group can influence the polarity and, consequently, the adhesion and compatibility with different substrates.

Role in Supramolecular Polymer Architectures

Supramolecular polymers are unique in that their monomeric units are held together by non-covalent interactions, such as hydrogen bonds, rather than covalent bonds. rsc.org This allows for the creation of materials with dynamic properties, including reversibility and responsiveness to external stimuli. rsc.orgmdpi.com

Self-Assembled Systems and Non-Covalent Interactions

This compound plays a crucial role in the synthesis of monomers for supramolecular polymers, particularly those based on quadruple hydrogen bonding (4H) units. google.comgoogle.comgoogle.com These 4H units can self-assemble through multiple hydrogen bonds, leading to the formation of long, polymer-like chains. google.comgoogle.com The process involves reacting a monomer containing a (precursor to a) 4H-element with a macromonomeric unit. google.com The resulting supramolecular polymers exhibit novel properties due to these reversible physical interactions between the polymer chains. google.com

The self-assembly process is driven by a combination of non-covalent interactions, which can include hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions. sioc-journal.cnmdpi.com The precise control over these interactions allows for the fabrication of well-defined nanostructures. mdpi.com

Responsive and Adaptive Materials

A key feature of supramolecular polymers is their ability to respond to external stimuli, making them adaptive materials. mdpi.com Because the non-covalent bonds holding the polymer together are weaker than covalent bonds, they can be disrupted and reformed in response to changes in the environment, such as temperature, pH, or light. mdpi.com This reversible nature allows for the creation of materials that can change their properties on demand. google.com For example, the viscosity of a supramolecular polymer solution can be reversibly changed by altering the temperature. google.com This "smart" behavior is highly desirable for applications in areas like biomedicine and nanotechnology. mdpi.com

Role As a Key Synthetic Intermediate

Synthesis of Biologically Relevant Compounds

The structure of Ethyl 6-isocyanatohexanoate is well-suited for the synthesis of molecules with potential biological and therapeutic applications.

A notable application of this compound is in the synthesis of derivatives of existing pharmaceutical agents. It is used as a key reactant in the preparation of 1-(5-ethoxycarbonylpentylcarbamoyl)-5-fluorouracil. cookechem.com This compound is an analog of 5-fluorouracil (B62378), a well-known antimetabolite used in cancer chemotherapy.

In this synthesis, the isocyanate group of this compound reacts with an amino group on the 5-fluorouracil molecule. This reaction creates a stable urea (B33335) linkage, tethering the flexible, ester-containing side chain to the cytotoxic drug. This modification can alter the drug's physicochemical properties, such as solubility and lipophilicity, potentially influencing its pharmacokinetics and biodistribution.

| Reactant 1 | Reactant 2 | Key Linkage Formed | Product |

|---|---|---|---|

| This compound | 5-Fluorouracil | Urea | 1-(5-ethoxycarbonylpentylcarbamoyl)-5-fluorouracil |

The functional groups introduced by this compound are prominent in the design of various enzyme inhibitors. The carbamate (B1207046) (urethane) linkage, formed when an isocyanate reacts with a hydroxyl group, is a key structural element in many therapeutic agents and is known to be chemically and proteolytically stable. acs.org Carbamates can act as peptide bond surrogates and can modulate interactions with target enzymes. acs.orgnih.gov

In the design of enzyme inhibitors, the carbamate moiety can play a crucial role by carbamoylating the active site of an enzyme, particularly serine hydrolases. acs.orgnih.gov This process can lead to prolonged inhibition and enhanced therapeutic efficacy. nih.gov For example, the carbamate group is a critical feature in inhibitors of acetylcholinesterase (AChE) and monoacylglycerol lipase (B570770) (MAGL), which are targets for Alzheimer's disease. nih.gov The ability of this compound to introduce a flexible chain terminating in a reactive group for forming such carbamate or urea linkages makes it a valuable tool for developing new potential inhibitors for a range of enzymes, including urease and carbonic anhydrase. tandfonline.comnih.govmdpi.com

Combinatorial Chemistry and Chemical Library Generation

The reliable reactivity of the isocyanate group makes this compound an excellent building block for combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules. nih.gov These collections of compounds, known as chemical libraries, are screened to identify new drug leads.

This compound is ideally suited for the creation of libraries based on urea or thiourea (B124793) scaffolds. In a typical combinatorial synthesis, the isocyanate end of the molecule can be reacted with a diverse set of primary or secondary amines to generate a library of urea-containing intermediates. Subsequently, the ethyl ester at the other end can be hydrolyzed to a carboxylic acid. This new functional group can then be coupled with a second library of diverse amines, creating a large, two-dimensional matrix of distinct urea-containing compounds. This strategy allows for the systematic exploration of the chemical space around a core scaffold to optimize biological activity.

| Step 1: Isocyanate Reaction | Intermediate Product | Step 2: Ester Hydrolysis & Amide Coupling | Final Library Products |

|---|---|---|---|

| This compound + Library of Amines (A1, A2, A3...) | Urea-linked esters | Intermediate + Library of Amines (B1, B2, B3...) | Diverse urea-amide compounds |

Macrocycles—molecules containing large rings—are an important class of compounds in drug discovery because their constrained structures can lead to high binding affinity and selectivity for biological targets. rsc.org Peptidomimetic macrocycles are designed to mimic the secondary structures of natural peptides (like alpha-helices or beta-turns) while offering improved metabolic stability. nih.govcam.ac.uk

Analytical and Spectroscopic Characterization Techniques

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds and then identifies them based on their mass-to-charge ratio. This method is well-suited for the analysis of Ethyl 6-isocyanatohexanoate. In one study analyzing volatile compounds from radishes using an electronic nose (a GC-based sensor array), this compound was successfully identified. The compound was separated on the gas chromatography column, exhibiting a specific retention time, and its identity was confirmed by the coupled mass spectrometer, which provides a molecular fingerprint. This application demonstrates the utility of GC-MS for both the detection and identification of this compound in complex samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. In the context of this compound, HPLC methods are pivotal for assessing its purity, monitoring reaction progress during its synthesis, and for various quality control purposes. The technique's high resolution and sensitivity make it well-suited for analyzing this reactive isocyanate, often following a derivatization step to enhance stability and detectability.

Methodology and Instrumentation

The analysis of isocyanates like this compound by HPLC typically involves derivatization to convert the highly reactive isocyanate group into a more stable, UV-active or fluorescent derivative. A common derivatizing agent is 1-(2-pyridyl)piperazine (B128488) (1-2PP), which reacts with the isocyanate to form a stable urea (B33335) derivative. sigmaaldrich.com This derivative can then be readily analyzed using reversed-phase HPLC with UV detection.

The stationary phase commonly employed is a C8 or C18 column, which separates compounds based on their hydrophobicity. sigmaaldrich.comsigmaaldrich.com A gradient elution is often preferred to achieve optimal separation of the target analyte from impurities or by-products. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent such as acetonitrile. sigmaaldrich.comkoreascience.kr The gradient involves a programmed change in the mobile phase composition, for instance, by increasing the proportion of the organic solvent over the course of the analysis. sigmaaldrich.com

Detection is frequently carried out using a UV detector, as the aromatic ring in the derivatizing agent allows for strong absorbance at a specific wavelength, commonly 254 nm. sigmaaldrich.com For more selective and sensitive analysis, HPLC can be coupled with a mass spectrometer (LC-MS). sigmaaldrich.com

Interactive Table 1: Typical HPLC Parameters for the Analysis of Derivatized this compound

| Parameter | Condition | Source(s) |

| Column | SUPELCOSIL™ LC-8 (25 cm x 4.6 mm, 5 µm) or Titan™ C18 (5 cm x 2.1 mm, 1.9 µm) | sigmaaldrich.comsigmaaldrich.com |

| Mobile Phase | A: 0.05 M Ammonium Acetate in Water (pH 6.0-6.2 with acetic acid)B: Acetonitrile | sigmaaldrich.com |

| Gradient | Linear gradient from 30% B to a higher concentration of B over a set time | sigmaaldrich.comkoreascience.kr |

| Flow Rate | 0.5 - 2.0 mL/min | sigmaaldrich.comsigmaaldrich.com |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | sigmaaldrich.com |

| Detector | UV at 254 nm or Mass Spectrometry (MS) | sigmaaldrich.comsigmaaldrich.com |

| Injection Volume | 2 - 10 µL | sigmaaldrich.comsigmaaldrich.com |

| Derivatizing Agent | 1-(2-Pyridyl)piperazine (1-2PP) | sigmaaldrich.comkoreascience.kr |

Research Findings

Research on the HPLC analysis of isocyanates has established robust methods for their determination. Studies have demonstrated the successful separation of various isocyanate derivatives using gradient elution on C18 columns. sigmaaldrich.com The use of a buffered mobile phase, such as ammonium acetate, helps to control the peak shape and retention time of the analytes. koreascience.kr

The recovery efficiencies for the analysis of isocyanate-urea derivatives have been shown to be high, often exceeding 90%, indicating the reliability of the derivatization and HPLC analysis process. koreascience.kr The precision of such methods, expressed as the relative standard deviation (RSD), is typically low, signifying good reproducibility of the analytical results. researchgate.net

For this compound, a hypothetical HPLC analysis following derivatization would be expected to yield a sharp, well-resolved peak at a characteristic retention time under specific chromatographic conditions. The purity of a sample can be determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram.

Interactive Table 2: Illustrative HPLC Results for Purity Assessment of Derivatized this compound

| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 3.5 | 15,200 | 0.5 | Impurity A |

| 2 | 8.2 | 2,985,000 | 98.5 | This compound derivative |

| 3 | 10.1 | 29,800 | 1.0 | Impurity B |

The data presented in Table 2 is illustrative and demonstrates how HPLC can be used to assess the purity of an this compound sample. The main peak, corresponding to the derivatized target compound, shows a high area percentage, indicating high purity. The smaller peaks represent minor impurities. The retention time is a key parameter for the identification of the compound, provided that a reference standard is analyzed under the same conditions.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation of Reactivity and Mechanisms

Molecular modeling and simulation are instrumental in dissecting the reaction mechanisms of isocyanates. The primary reaction of interest is the formation of a urethane (B1682113) linkage through the reaction of an isocyanate with an alcohol. mdpi.com Theoretical studies on similar systems, such as the reaction of phenyl isocyanate with methanol, have been used to model this fundamental process. mdpi.com

The generally accepted mechanism for catalyst-free urethane formation involves a concerted process. Initially, a reactant complex forms between the isocyanate and the alcohol, where the alcohol acts as a nucleophile. mdpi.com In the transition state, the N=C=O group of the isocyanate bends, which activates the carbon atom for the formation of a new C-O bond with the alcohol. Simultaneously, the H-O bond of the alcohol breaks, and a new N-H bond is formed, leading to the final urethane product. mdpi.com

Computational studies have also explored the impact of catalysts on the reaction mechanism. For instance, in the presence of nitrogen-containing catalysts, the reaction can proceed through a multi-step mechanism, often initiated by the formation of a complex between the alcohol and the catalyst. mdpi.com

Beyond the primary urethane formation, isocyanates can undergo self-addition reactions, such as dimerization to form uretidiones. mdpi.com Computational models can help predict the likelihood of these side reactions under various conditions, which is crucial for controlling the final polymer structure and properties. The reactivity of the isocyanate group is influenced by the substituents attached to it. While detailed studies on the specific impact of the ethyl hexanoate (B1226103) chain are not prevalent, general principles suggest that the aliphatic nature of the chain in Ethyl 6-isocyanatohexanoate would lead to reactivity patterns typical of other aliphatic isocyanates. mdpi.com

Table 1: Key Reactions of Isocyanates Investigated Through Molecular Modeling

| Reaction Type | Reactants | Product | Significance |

| Urethane Formation | Isocyanate, Alcohol | Urethane | Primary reaction for polyurethane synthesis. mdpi.com |

| Urea (B33335) Formation | Isocyanate, Amine | Urea | Important in the presence of amine-containing reactants or water. mdpi.com |

| Allophanate Formation | Isocyanate, Urethane | Allophanate | A potential cross-linking reaction. mdpi.com |

| Dimerization | 2 x Isocyanate | Uretidione | A common self-addition side reaction. mdpi.com |

| Trimerization | 3 x Isocyanate | Isocyanurate | Can lead to highly cross-linked structures. researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are pivotal for understanding the electronic structure and bonding within the isocyanate group of molecules like this compound. The isocyanate group's geometry, often depicted as linear (R-N=C=O), exhibits a fascinating deviation from this ideal. Theoretical investigations have revealed that the sp-hybridized carbon center is often bent, a structural feature that significantly influences its reactivity. chemrxiv.org

Studies using methods like spin-coupled generalized valence bond (SCGVB) theory suggest that the bonding in the isocyanate group is better described by "bent" or "banana" bonds rather than a conventional sigma-pi separation. chemrxiv.org This bending is attributed to the asymmetric electronic environment created by the nitrogen lone pair, which can weaken one of the bonds and induce the distortion. chemrxiv.org

DFT calculations are also employed to analyze the vibrational frequencies of isocyanates. For instance, studies on substituted nitrophenyl isocyanates have used DFT at the B3LYP/6-311G(*) level to perform conformational and harmonic frequency analyses. nih.gov These calculations help in assigning the bands observed in infrared and Raman spectra, such as the characteristic strong asymmetric stretching vibration of the isocyanate moiety, which typically appears around 2282 cm⁻¹. nih.gov

The electronic properties, such as charge distribution and molecular orbital energies, are crucial for predicting reactivity. The carbon atom of the isocyanate group carries a significant partial positive charge, making it highly electrophilic and susceptible to nucleophilic attack. mdpi.com Quantum chemical calculations can quantify this charge and the energies of the frontier molecular orbitals (HOMO and LUMO), providing insights into the kinetic and thermodynamic favorability of reactions. For example, a lower LUMO energy would indicate a higher susceptibility to nucleophilic attack.

Table 2: Representative Theoretical Methods for Isocyanate Electronic Structure Analysis

| Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Geometry optimization, vibrational frequency analysis, electronic properties. chemrxiv.orgnih.gov | Bond lengths, angles, vibrational modes, charge distribution, orbital energies. chemrxiv.orgnih.gov |

| Spin-Coupled Generalized Valence Bond (SCGVB) | Analysis of chemical bonding. chemrxiv.org | Description of bonding, explanation for non-linear geometry. chemrxiv.org |

| Intrinsic Bond Orbitals (IBOs) | Analysis of chemical bonding. chemrxiv.org | Visualization and understanding of bonding patterns. chemrxiv.org |

| Ab initio methods (e.g., G4MP2) | High-accuracy energy calculations for reaction mechanisms. uni-miskolc.hu | Activation energies, reaction enthalpies. uni-miskolc.hu |

Prediction of Polymerization Behavior and Material Properties

A significant application of computational chemistry in the context of isocyanates is the prediction of their polymerization behavior and the properties of the resulting polymers. This compound, being a monofunctional isocyanate, would act as a chain terminator or a reactant for grafting onto a polyol backbone in polyurethane synthesis. However, the principles of modeling its reactions are transferable to di- and poly-isocyanates which form the bulk of polyurethane materials.

Molecular dynamics (MD) simulations are a powerful tool for this purpose. By parameterizing a force field for the isocyanate and other reactants, MD simulations can model the growth of polymer chains and the formation of cross-linked networks. nih.gov These simulations can provide insights into the final polymer architecture, which is a key determinant of its macroscopic properties.

Coarse-grained (CG) modeling is another approach used to simulate polymerization on larger time and length scales. In CG models, groups of atoms are represented as single beads, which significantly reduces the computational cost. nih.gov This allows for the simulation of processes like the formation of polyurethane networks and the prediction of their morphology. nih.gov

Furthermore, computational methods can be used to predict the material properties of the resulting polymers. For instance, simulations can predict the glass transition temperature and mechanical properties, such as the elastic modulus, of isocyanate-containing polymers. nih.gov By establishing a relationship between the molecular structure of the isocyanate precursor and the macroscopic properties of the polymer, computational chemistry can guide the design of new materials with desired characteristics. For example, the formation of isocyanurate rings through the trimerization of isocyanate groups can lead to polymers with high thermal stability and hardness, a phenomenon that can be modeled and predicted computationally. researchgate.net

Emerging Research Directions and Future Perspectives

Sustainable Synthesis and Biorenewable Feedstocks

The chemical industry is undergoing a significant shift towards greener and more sustainable manufacturing processes, and the synthesis of isocyanates is a key area of focus. rsc.org Traditional methods for producing isocyanates often involve hazardous reagents like phosgene (B1210022). rsc.org Consequently, a major thrust of current research is the development of phosgene-free routes to isocyanates. rsc.org Innovations in this area promise to enhance the safety and environmental footprint of isocyanate production. rsc.org

One of the most promising sustainable approaches for synthesizing isocyanates is through the Curtius rearrangement. libretexts.orgwikipedia.org This reaction utilizes carboxylic acids as starting materials, which can be derived from biorenewable resources. acs.org Research has demonstrated the feasibility of producing isocyanates from fatty acids obtained from sources like algae biomass. acs.org This methodology involves converting the carboxylic acid to an acyl azide, which then rearranges to the isocyanate upon heating. acs.org The use of continuous flow chemistry in this process can mitigate safety concerns associated with high-energy intermediates. acs.org

The potential to derive the hexanoic acid backbone of Ethyl 6-isocyanatohexanoate from renewable feedstocks is a significant area of interest. Adipic acid, a precursor to caprolactam and subsequently 6-aminohexanoic acid (from which the hexanoate (B1226103) structure is derived), has been successfully synthesized from glucose through biocatalytic routes. This opens up the possibility of producing this compound from entirely bio-based sources.

Future research in this area will likely concentrate on optimizing these bio-based synthetic routes, improving reaction yields, and scaling up production for industrial applications. The development of efficient, non-toxic catalytic systems will be crucial for the economic viability of these green manufacturing processes.

Novel Applications in Functional Materials and Nanotechnology

The unique bifunctional nature of this compound makes it a valuable building block for the creation of advanced functional materials and for applications in nanotechnology. myskinrecipes.com Its isocyanate group provides a reactive handle for forming urethane (B1682113) linkages, a cornerstone of polyurethane chemistry. myskinrecipes.com

In the realm of functional materials, there is growing interest in developing "smart" polymers that can respond to external stimuli. The ester group of this compound can be hydrolyzed and subsequently modified with functional moieties, allowing for the creation of polymers with tailored properties such as improved flexibility and adhesion. myskinrecipes.com These materials could find applications in coatings, adhesives, and elastomers. myskinrecipes.com

In nanotechnology, the surface modification of nanoparticles is crucial for their stabilization, compatibility, and functionality in various applications. wiley-vch.denih.gov this compound can be employed as a surface-modifying agent, where the isocyanate group covalently bonds to the surface of nanoparticles that have appropriate functional groups (e.g., hydroxyl or amine groups). The extending ethyl hexanoate chain can then be further functionalized to impart specific properties to the nanoparticles, such as improved dispersibility in polymer matrices or the attachment of bioactive molecules. nih.gov This approach can be used to create novel nanocomposites with enhanced mechanical, thermal, or electronic properties.

Future research will likely explore the synthesis of novel polymers and copolymers incorporating this compound to develop materials with advanced functionalities. In nanotechnology, the focus will be on the precise control of nanoparticle surface chemistry using this compound to create sophisticated nanomaterials for applications in electronics, catalysis, and biomedicine.

Investigation of Biological and Environmental Pathways and Interactions

Understanding the biological and environmental fate of chemicals is paramount for ensuring their safe and sustainable use. For isocyanates in general, hydrolysis is a primary environmental fate mechanism. epa.gov The isocyanate group readily reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. wikipedia.org In the case of this compound, this would result in the formation of ethyl 6-aminohexanoate (B3152083). The ester linkage may also undergo hydrolysis, although typically at a slower rate, to yield 6-isocyanatohexanoic acid and ethanol.

The biodegradation of aliphatic isocyanates is generally considered to be a slow process. epa.gov However, the degradation products, such as the corresponding amines and carboxylic acids, are more amenable to microbial degradation. researchgate.net The environmental fate of this compound is also influenced by its potential for sorption to soil and sediment, which would reduce its mobility in the environment. epa.govresearchgate.net

From a biological perspective, the primary concern with isocyanates is their potential to cause sensitization, particularly of the respiratory tract. epa.govcovestro.com The metabolism of isocyanates in the body can involve conjugation with biomolecules. researchgate.net Urinary metabolites, such as the corresponding diamines, are often used as biomarkers for exposure assessment. researchgate.netoup.com

Future research in this area should focus on detailed studies of the biodegradation pathways of this compound and its primary degradation products under various environmental conditions. Ecotoxicological studies are needed to assess the potential impact on aquatic and terrestrial organisms. Further investigation into the metabolic pathways and the mechanisms of sensitization will provide a more comprehensive understanding of its potential human health effects.

Interactive Data Table: Research Focus Areas

| Research Area | Key Objectives | Potential Methodologies | Desired Outcomes |

| Sustainable Synthesis | Develop phosgene-free synthetic routes. Utilize biorenewable feedstocks. | Curtius rearrangement from bio-based carboxylic acids. Biocatalysis. | Greener, safer, and more economical production processes. |

| Functional Materials | Create polymers with tunable properties. | Copolymerization with other functional monomers. Post-polymerization modification of the ester group. | Smart materials for advanced coatings, adhesives, and elastomers. |

| Nanotechnology | Surface modification of nanoparticles. | Covalent attachment via the isocyanate group. Further functionalization of the ester chain. | Enhanced nanoparticle stability, dispersibility, and functionality. |

| Environmental Fate | Elucidate degradation pathways. Assess ecotoxicity. | Biodegradation studies in soil and water. Hydrolysis rate measurements. | Comprehensive environmental risk assessment. |

| Biological Interactions | Understand metabolic pathways. Investigate sensitization mechanisms. | In vitro and in vivo metabolism studies. Biomarker monitoring. | Improved understanding of potential human health impacts. |

Q & A

Q. What are the common synthetic routes for Ethyl 6-isocyanatohexanoate, and how can reaction efficiency be optimized?

- Methodological Answer : this compound is typically synthesized via a two-step process:

Esterification : React ε-caprolactone with ethanol under acidic catalysis (e.g., H₂SO₄) to yield ethyl 6-hydroxyhexanoate. Key parameters include reflux conditions (70–80°C) and monitoring via TLC (4:1 hexane:acetone, visualized with KMnO₄ stain) to confirm completion .

Acetylation : Treat the intermediate with acetic anhydride and NaHCO₃ under reflux. Incomplete reactions require extended reflux (20–40 minutes) and iterative TLC checks. Optimize yields by controlling stoichiometry (e.g., 2.16 g acetic anhydride per 0.5 g intermediate) and quenching exothermic steps slowly to avoid side reactions .

- Yield Calculation :

| Step | Theoretical Yield (g) | Actual Yield (g) | % Yield |

|---|---|---|---|

| 1 | 0.515 | 0.435 | 84.5% |

| 2 | 0.309 | 0.309 | 100% |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H-NMR : Key signals include δ 1.2–1.4 ppm (ester CH₃), δ 3.1–3.3 ppm (isocyanate NCO adjacent to CH₂), and δ 4.1–4.3 ppm (ester OCH₂) .

- IR : Strong absorption at ~2270 cm⁻¹ (N=C=O stretch) confirms the isocyanate group. Ester carbonyl (C=O) appears at ~1740 cm⁻¹ .

- TLC : Use 4:1 hexane:acetone for polarity matching; Rf values distinguish intermediates from final products .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use fume hoods due to the compound’s lachrymatory properties and volatile byproducts (e.g., acetic anhydride vapors) .

- Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as isocyanates can cause sensitization .

- Quench excess reagents (e.g., acetic anhydride) with water slowly to mitigate exothermic reactions .

Advanced Research Questions

Q. How does the reactivity of this compound compare to structurally similar esters in nucleophilic reactions?

- Methodological Answer : this compound exhibits distinct reactivity due to the electron-withdrawing isocyanate group, which enhances electrophilicity at the carbonyl carbon. Comparative studies with ethyl 6-hydroxyhexanoate (no isocyanate) show:

- Nucleophilic Substitution : Faster reaction rates with amines (e.g., aniline) due to the isocyanate's electrophilic nature .

- Hydrolysis Stability : Less prone to hydrolysis than esters with labile groups (e.g., methyl 4,4-dimethoxy-3-oxovalerate) due to steric hindrance from the hexanoate chain .

Q. How can researchers resolve contradictions in reported yields for this compound synthesis?

- Methodological Answer : Discrepancies often arise from:

- Incomplete Esterification : Monitor via TLC and extend reflux time if ε-caprolactone residues persist .

- Side Reactions : Acetic anhydride excess can lead to acetylation of unintended hydroxyl groups. Use stoichiometric controls and validate purity via NMR .

- Analytical Errors : Cross-validate yields using gravimetric analysis and HPLC (C18 column, acetonitrile:H₂O mobile phase) .

Q. What mechanistic insights explain the regioselectivity of this compound in polymerization reactions?

- Methodological Answer : The isocyanate group preferentially reacts with diols or diamines at the terminal position due to:

- Steric Effects : The hexanoate chain reduces steric hindrance at the terminal NCO group.

- Electronic Effects : Electron-withdrawing ester groups stabilize transition states for urethane/urea bond formation.

- Experimental Validation : Use FT-IR to track NCO consumption (2270 cm⁻¹ peak reduction) and GPC to monitor molecular weight growth .

Data Analysis & Experimental Design

Q. How should researchers design kinetic studies for this compound reactions?

- Methodological Answer :

- Pseudo-First-Order Conditions : Use excess nucleophile (e.g., benzylamine) to isolate isocyanate reactivity.

- In Situ Monitoring : Employ IR spectroscopy to track NCO peak decay over time.

- Activation Energy Calculation : Perform reactions at multiple temperatures (e.g., 25°C, 40°C, 60°C) and apply the Arrhenius equation .

Q. What strategies mitigate side reactions during this compound functionalization?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Catalyst Selection : Use DBU (1,8-diazabicycloundec-7-ene) to accelerate desired urethane formation while suppressing hydrolysis .

- Solvent Optimization : Anhydrous THF or DMF minimizes water-mediated side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。